4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride
Overview
Description
Scientific Research Applications
Organic Synthesis
This compound is used in organic synthesis, particularly in reactions involving benzylic positions . It can undergo free radical bromination and nucleophilic substitution, which are fundamental reactions in creating complex organic molecules .
Analytical Chemistry
It can be used as a standard or reference compound in analytical techniques such as NMR, HPLC, LC-MS, and UPLC to ensure the accuracy of analytical results .
Mechanism of Action
Mode of Action
Sulfonyl chlorides are typically used as electrophiles in organic synthesis. They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .
Biochemical Pathways
The exact biochemical pathways affected by sulfonyl chlorides would depend on the specific compound and its targets. In general, sulfonyl chlorides can modify proteins and other biomolecules, potentially affecting their function .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of sulfonyl chlorides would depend on the specific compound. Factors such as the compound’s size, polarity, and stability can influence its bioavailability .
Result of Action
The molecular and cellular effects of sulfonyl chlorides would depend on the specific compound and its targets. In general, sulfonyl chlorides can modify proteins and other biomolecules, potentially affecting their function .
Action Environment
The action, efficacy, and stability of sulfonyl chlorides can be influenced by various environmental factors, including pH, temperature, and the presence of other reactive species .
properties
IUPAC Name |
4-(2,3-dimethylphenoxy)butane-1-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-10-6-5-7-12(11(10)2)16-8-3-4-9-17(13,14)15/h5-7H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYLZMAWTYRQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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